molecular formula C26H24BrN3S B2580004 N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide CAS No. 300568-57-4

N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No. B2580004
CAS RN: 300568-57-4
M. Wt: 490.46
InChI Key: SSGDFJHLODOFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a useful research compound. Its molecular formula is C26H24BrN3S and its molecular weight is 490.46. The purity is usually 95%.
BenchChem offers high-quality N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agent Development

This compound has been studied for its potential as an antimicrobial agent. The presence of the 4-bromophenyl group is significant because brominated compounds are known for their antimicrobial properties . Research indicates that derivatives of this compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species. This opens up avenues for the development of new antibiotics and antifungal medications.

Anticancer Activity

The compound’s derivatives have shown promise in anticancer activity, particularly against breast cancer cell lines . The molecular structure allows for interactions with cancer cell receptors, potentially inhibiting growth and proliferation. This suggests its use in cancer research, especially for drug-resistant strains.

Molecular Docking Studies

Molecular docking studies are crucial for understanding how a compound interacts with various biological targets. This compound’s structure allows for computational modeling to predict its binding affinity and mode of action within biological systems . Such studies could lead to the design of more effective drugs with targeted actions.

Biological Significance in Drug Resistance

The compound’s derivatives could play a role in combating drug resistance in pathogens and cancerous cells . By studying its pharmacological activities, researchers can develop strategies to overcome resistance mechanisms, which is a growing concern in the treatment of infectious diseases and cancer.

Chemical Synthesis and Rearrangements

In synthetic chemistry, this compound could be used to study rearrangement reactions, which are transformations that reorganize the structure of molecules . Such reactions are valuable for creating complex molecules with potential biological activities.

Fluorescent Anion Sensing

The compound’s framework can be modified to create fluorescent sensors for anions . These sensors have applications in environmental monitoring,

properties

IUPAC Name

2-(4-bromophenyl)-6-phenyl-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3S/c1-2-15-28-25(31)24-23(19-8-4-3-5-9-19)21-10-6-7-16-29-22(17-30(24)26(21)29)18-11-13-20(27)14-12-18/h2-5,8-9,11-14,17H,1,6-7,10,15-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGDFJHLODOFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)C1=C(C2=C3N1C=C(N3CCCC2)C4=CC=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

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